5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one
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Overview
Description
5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one is a complex organic compound that belongs to the benzooxazole family This compound is characterized by its unique structure, which includes a benzooxazole ring substituted with a methyl group and a 3-o-tolyloxy-propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-2-aminobenzoic acid with 3-o-tolyloxy-propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired benzooxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-o-tolyloxy-propyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzooxazole oxides, while reduction can produce benzooxazole alcohols or amines.
Scientific Research Applications
5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-aminobenzoic acid: A precursor in the synthesis of 5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one.
3-o-Tolyloxy-propyl bromide: Another precursor used in the synthesis.
Benzooxazole derivatives: Compounds with similar benzooxazole ring structures but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-8-9-17-15(12-13)19(18(20)22-17)10-5-11-21-16-7-4-3-6-14(16)2/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBKMWVLOSLSNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322767 |
Source
|
Record name | 5-methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796335 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
638142-20-8 |
Source
|
Record name | 5-methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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